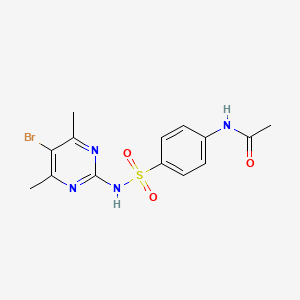

Sulfabromomethazine Acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15BrN4O3S |

|---|---|

Molecular Weight |

399.27 g/mol |

IUPAC Name |

N-[4-[(5-bromo-4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C14H15BrN4O3S/c1-8-13(15)9(2)17-14(16-8)19-23(21,22)12-6-4-11(5-7-12)18-10(3)20/h4-7H,1-3H3,(H,18,20)(H,16,17,19) |

InChI Key |

GRWGCCSRVCGZPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sulfabromomethazine Acetamide

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of Sulfabromomethazine Acetamide (B32628) allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. This process highlights the key bond formations: the sulfonamide linkage and the amide bond of the acetamide group.

Figure 1: Retrosynthetic Analysis of Sulfabromomethazine Acetamide

Based on this analysis, a primary synthetic route involves the formation of the sulfonamide bond followed by N-acetylation.

The synthesis of this compound would logically commence from the following key precursors:

4-Acetamidobenzenesulfonyl chloride: This is a common building block in medicinal chemistry. It can be synthesized from acetanilide (B955) by chlorosulfonation.

2-Amino-4-bromo-6-methoxypyrimidine: This heterocyclic amine serves as the core for the "methazine" part of the molecule. Its synthesis can be achieved from commercially available pyrimidine (B1678525) derivatives through sequential bromination and amination reactions.

An alternative pathway could involve the initial synthesis of Sulfabromomethazine followed by acetylation.

Sulfabromomethazine: This would be synthesized from 4-aminobenzenesulfonyl chloride and 2-amino-4-bromo-6-methoxypyrimidine.

Acetic Anhydride (B1165640) or Acetyl Chloride: These are standard reagents for acetylation.

Sulfonamide Bond Formation:

The formation of the sulfonamide bond is a cornerstone of this synthesis. The classical and most direct method involves the reaction of a sulfonyl chloride with an amine. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Table 1: Typical Conditions for Sulfonamide Bond Formation

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile | Inert solvents that dissolve the reactants. |

| Base | Pyridine (B92270), Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Scavenges HCl produced during the reaction. |

| Temperature | 0 °C to room temperature | Generally, the reaction is exothermic and cooling can help control it. |

| Reaction Time | 1-12 hours | Monitored by Thin Layer Chromatography (TLC). |

Modern approaches to sulfonamide synthesis offer milder conditions and broader substrate scope. For instance, one-pot syntheses from carboxylic acids and amines have been developed, leveraging copper catalysis to convert an aromatic acid to a sulfonyl chloride in situ, which then reacts with an amine. acs.orgnih.govprinceton.edu This method avoids the isolation of the often-unstable sulfonyl chloride. Another strategy involves the S-N coupling of aryl iodides with a sulfur dioxide surrogate and an amine, catalyzed by palladium. organic-chemistry.org

Amide Bond Formation (Acetylation):

The introduction of the acetamide group is typically a straightforward N-acetylation reaction.

Table 2: Typical Conditions for N-Acetylation

| Parameter | Condition | Rationale |

| Acylating Agent | Acetic Anhydride or Acetyl Chloride | Readily available and highly reactive. |

| Solvent | Acetic Acid, Pyridine, or an inert solvent like DCM | The choice depends on the substrate's solubility and reactivity. |

| Catalyst | 4-Dimethylaminopyridine (B28879) (DMAP) (optional) | Can be used to accelerate the reaction, especially with less reactive amines. |

| Temperature | Room temperature to gentle heating | The reaction is usually efficient at ambient temperatures. |

Optimization of these reactions would involve screening different solvents, bases, and temperature profiles to maximize yield and purity while minimizing side reactions. For instance, in the sulfonamide formation, the choice of base is crucial to avoid undesired side reactions with other functional groups present in the molecules.

Advanced Synthetic Approaches for Derivative Libraries

The generation of derivative libraries of this compound is essential for exploring its chemical space and identifying analogs with potentially improved properties. This involves the selective modification of different parts of the molecule.

The acetamide group offers several avenues for functionalization. The amide bond itself is generally stable, but the acetyl group can be modified. researchgate.netarchivepp.com

Alpha-Functionalization: The methyl group of the acetamide can be deprotonated with a strong base and then reacted with various electrophiles to introduce new substituents.

N-Deacetylation and Re-acylation: The acetamide can be hydrolyzed back to the primary amine under acidic or basic conditions, which can then be acylated with a variety of different carboxylic acids or their derivatives to introduce diverse acyl groups. organic-chemistry.org This allows for the exploration of the impact of different substituents on the amide nitrogen.

The sulfonamide core is a rich site for modification. researchgate.netyoutube.com

Aromatic Ring Substitution: The benzene (B151609) ring of the sulfonamide can be further functionalized through electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing groups direct the substitution to a desired position.

Modification of the Sulfonamide Nitrogen: The sulfonamide N-H bond can be alkylated or arylated under specific conditions, though this can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen. princeton.edu

Late-Stage Sulfonyl Chloride Formation: A recently developed method allows for the conversion of primary sulfonamides back into sulfonyl chlorides using a pyrylium (B1242799) salt. nih.gov This regenerated sulfonyl chloride can then be reacted with a variety of nucleophiles, enabling the synthesis of a diverse range of sulfonamide derivatives.

While this compound itself is achiral, the introduction of chiral centers in its derivatives can be of significant interest. Stereoselective synthesis aims to control the formation of these stereocenters.

Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.

Asymmetric Catalysis: Chiral catalysts can be employed to favor the formation of one enantiomer or diastereomer over the other. For instance, stereoselective methods for the synthesis of sulfonamides bearing a stereocenter at the α-position to the sulfur atom have been developed. nih.gov These methods often rely on the use of chiral sulfinates. organic-chemistry.orgnih.gov

Stereoselective Addition to Imines: Highly stereoselective additions of sulfonyl anions to chiral N-sulfinyl imines can produce optically active β-amino sulfones and sulfonamides. acs.org This approach could be adapted to create chiral derivatives of this compound.

By employing these advanced synthetic strategies, a diverse library of this compound derivatives can be efficiently synthesized, providing a valuable platform for further chemical and biological investigations.

By-product Analysis and Purification Techniques in Chemical Synthesis

The synthesis of this compound, like many chemical transformations, can result in the formation of by-products and impurities. A thorough analysis and effective purification are crucial to obtaining a product of high purity.

The primary synthetic route to this compound involves the N-acetylation of its parent compound, sulfabromomethazine. This is a type of acylation reaction where the hydrogen atom of the primary aromatic amine (the -NH2 group of the aniline (B41778) moiety) is replaced by an acetyl group (CH3CO-). ncert.nic.in

A common and effective method for this transformation is the reaction of sulfabromomethazine with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine or sodium acetate (B1210297), which serves to neutralize the acidic by-product (acetic acid or hydrochloric acid) and drive the reaction to completion. ncert.nic.inwisc.edu Alternatively, acidic catalysts can also be employed for the N-acetylation of sulfonamides. researchgate.nettubitak.gov.trdergipark.org.tr

Table 1: Synthetic Parameters for N-Acetylation of Sulfonamides

| Parameter | Condition | Rationale |

| Starting Material | Sulfabromomethazine | The precursor molecule containing the primary aromatic amine to be acetylated. |

| Acetylating Agent | Acetic Anhydride (CH3CO)2O or Acetyl Chloride (CH3COCl) | Provides the acetyl group for the acylation reaction. Acetic anhydride is often preferred due to its lower reactivity and the formation of a less corrosive by-product (acetic acid). youtube.com |

| Solvent | Pyridine, Dichloromethane, or Acetonitrile | Dissolves the reactants and facilitates the reaction. Pyridine can also act as a basic catalyst. wisc.eduresearchgate.nettubitak.gov.tr |

| Catalyst/Base | Pyridine, Sodium Acetate, or Acid Catalysts (e.g., Al(HSO4)3) | Neutralizes the acid by-product, shifting the equilibrium towards the product. Acid catalysts can also promote the reaction. wisc.eduresearchgate.net |

| Reaction Temperature | Room temperature to reflux | The temperature is optimized to ensure a reasonable reaction rate without promoting by-product formation. |

| Reaction Time | Varies (monitored by TLC) | The reaction progress is monitored until the starting material is consumed. |

A potential by-product in the synthesis of this compound is the corresponding N,N-diacetyl derivative. This can occur, particularly when using a large excess of the acetylating agent and more vigorous reaction conditions, such as prolonged heating. cdnsciencepub.com The formation of this diacetylated compound results from the further acetylation of the initially formed acetamide.

Another possible impurity is the unreacted starting material, sulfabromomethazine. Its presence would indicate an incomplete reaction. Hydrolysis of the starting material or product under certain conditions could also lead to impurities, though this is less common under standard acetylation conditions.

Table 2: Potential By-products in the Synthesis of this compound

| By-product/Impurity | Structure | Origin |

| N,N-diacetylsulfabromomethazine | The nitrogen of the acetamide group is further acetylated. | Reaction with excess acetylating agent under forcing conditions. cdnsciencepub.com |

| Sulfabromomethazine | Unchanged starting material. | Incomplete reaction. |

| Acetic Acid / Hydrochloric Acid | CH3COOH / HCl | By-product of the acetylation reaction using acetic anhydride or acetyl chloride, respectively. youtube.com |

Purification of the crude this compound is essential to remove by-products and other impurities. A typical work-up procedure involves quenching the reaction, followed by extraction and washing steps. For instance, after the reaction is complete, the mixture can be diluted with an organic solvent and washed with water, a dilute acid solution (to remove basic impurities like pyridine), and a dilute base solution (like sodium bicarbonate, to remove acidic by-products such as acetic acid). nih.gov

The primary method for purifying the final product is recrystallization from a suitable solvent or solvent mixture. google.com This technique relies on the difference in solubility between the desired product and the impurities. Column chromatography on silica (B1680970) gel is another effective method for purification, particularly for removing by-products with similar polarities. researchgate.net

The purity of the synthesized this compound can be assessed using various analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. researchgate.netresearchgate.netnih.govusda.gov The presence of a single spot with a specific retention factor (Rf) value would suggest a pure compound. For a more detailed analysis and confirmation of the structure and purity, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed.

Spectroscopic and Structural Elucidation in Academic Contexts

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Sulfabromomethazine Acetamide (B32628), the ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic protons of the phenyl ring, the methyl protons of the pyrimidine (B1678525) ring, the acetyl methyl protons, and the amine protons.

The aromatic region would likely show a complex splitting pattern due to the para-substituted phenyl ring. The protons ortho and meta to the sulfamoyl group will exhibit characteristic doublet of doublets, a result of their coupling to adjacent aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfamoyl group and the electron-donating nature of the acetamido group.

The two methyl groups on the pyrimidine ring are expected to be chemically equivalent, giving rise to a single, sharp singlet. Similarly, the methyl protons of the acetamide group will appear as a distinct singlet. The NH protons of the sulfonamide and acetamide groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for Sulfabromomethazine Acetamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.1 | Singlet |

| Pyrimidine CH₃ | ~2.5 | Singlet |

| Aromatic (ortho to -NHAc) | ~7.6 | Doublet |

| Aromatic (ortho to -SO₂NH) | ~7.8 | Doublet |

| Acetamide NH | ~10.3 | Singlet |

| Sulfonamide NH | ~11.5 | Singlet |

Note: These are predicted values and may vary in an experimental setting.

Conformational analysis can be inferred from the observation of through-space interactions using techniques like NOESY. For instance, the spatial proximity between the pyrimidine ring protons and the phenyl ring protons could provide insights into the preferred rotational conformation around the S-N and N-C bonds.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the acetamide group would appear significantly downfield, typically in the range of 168-172 ppm. The aromatic carbons would resonate in the 110-150 ppm region, with their specific shifts determined by the substituents. The carbons of the pyrimidine ring will also have characteristic chemical shifts. The methyl carbons of the pyrimidine and acetyl groups would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetyl CH₃ | ~24 |

| Pyrimidine CH₃ | ~25 |

| Aromatic C (ortho to -NHAc) | ~119 |

| Aromatic C (ortho to -SO₂NH) | ~128 |

| Aromatic C (ipso to -NHAc) | ~142 |

| Aromatic C (ipso to -SO₂NH) | ~138 |

| Pyrimidine C-Br | ~110 |

| Pyrimidine C-CH₃ | ~160 |

| Pyrimidine C-N | ~165 |

| Carbonyl C=O | ~169 |

Note: These are predicted values and may vary in an experimental setting.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the phenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals of the protonated carbons. For instance, the signals of the aromatic protons can be directly linked to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is instrumental in piecing together the molecular fragments. For example, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, and between the aromatic protons and the ipso-carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₄H₁₅BrN₄O₃S), the expected accurate mass would be approximately 398.005 g/mol . HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable structural information. For acetylated sulfonamides like this compound, characteristic fragmentation patterns are expected. In the case of acetylated metabolites of sulfonamides, common fragment ions appear at higher m/z values due to the presence of the acetyl group, for instance, a fragment at m/z 198 (156 + 42) Da has been observed. researchgate.net

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of ions corresponding to the substituted pyrimidine and the N-acetylated aminobenzenesulfonyl moieties.

Loss of the acetyl group: Fragmentation may involve the loss of a ketene molecule (CH₂=C=O) from the acetamide group.

Cleavage of the sulfonamide bond: This can lead to the formation of a characteristic ion at m/z 156, corresponding to the [H₂N-C₆H₄-SO₂]⁺ fragment, which can further lose SO₂ to give an ion at m/z 92. However, in the acetylated form, this would be shifted by the mass of the acetyl group.

Fragmentation of the pyrimidine ring: The substituted pyrimidine ring can also undergo characteristic fragmentation.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 399.0128 | [M+H]⁺ (Protonated Molecule) |

| 357.0022 | [M+H - C₂H₂O]⁺ |

| 233.9454 | [C₈H₈NO₃S]⁺ |

| 198.0321 | [C₈H₈NO₂S]⁺ |

| 156.0119 | [C₆H₆NO₂S]⁺ (after loss of acetyl group) |

| 92.0500 | [C₆H₆N]⁺ (after loss of acetyl and SO₂) |

Note: These m/z values are theoretical and based on common fragmentation patterns of related compounds.

By carefully analyzing the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved in an academic research context.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint for the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the spectrum is a composite of vibrations from the sulfonamide core, the substituted pyrimidine and benzene (B151609) rings, and the N-acetyl group.

The introduction of the acetyl group at the N4-position (on the aniline (B41778) amine) significantly alters the spectrum compared to the parent Sulfabromomethazine. The primary aromatic amine bands are replaced by characteristic amide absorption bands. The most prominent of these is the amide I band, arising from the C=O stretching vibration, which typically appears as a strong absorption in the 1710-1680 cm⁻¹ region rsc.org. Another key indicator is the amide II band, found between 1533-1523 cm⁻¹, which results from a combination of N-H in-plane bending and C-N stretching vibrations rsc.org. The N-H stretching vibration of the acetamide group is expected in the 3265-3230 cm⁻¹ range rsc.org.

The core sulfonamide group also presents distinct signals. Strong asymmetric and symmetric stretching vibrations of the SO₂ group are consistently observed in the ranges of 1344–1310 cm⁻¹ and 1187–1145 cm⁻¹, respectively rsc.orgznaturforsch.com. The S-N stretching vibration is typically found in the 924–895 cm⁻¹ region rsc.orgznaturforsch.com. Aromatic C-H stretching vibrations from the benzene ring are expected just above 3000 cm⁻¹, while C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ region libretexts.org.

Interactive Data Table: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3265 - 3230 | Medium-Strong | ν(N-H) | Acetamide N-H Stretch |

| ~3100 | Medium | ν(C-H) | Aromatic C-H Stretch |

| 1710 - 1680 | Strong | ν(C=O) (Amide I) | Acetamide Carbonyl Stretch |

| 1600 - 1450 | Medium-Strong | ν(C=C) | Aromatic & Pyrimidine Ring Stretch |

| 1533 - 1523 | Medium-Strong | δ(N-H) (Amide II) | Acetamide N-H Bend & C-N Stretch |

| 1344 - 1310 | Strong | νₐₛ(SO₂) | Asymmetric SO₂ Stretch |

| 1187 - 1145 | Strong | νₛ(SO₂) | Symmetric SO₂ Stretch |

| 924 - 895 | Medium | ν(S-N) | Sulfonamide S-N Stretch |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy is highly useful for characterizing the aromatic and heterocyclic ring systems. The C=C stretching vibrations of the benzene and pyrimidine rings typically produce strong and sharp peaks in the Raman spectrum nih.gov. The sulfonyl (SO₂) group also exhibits characteristic Raman bands.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly documented, extensive data exists for highly analogous compounds, such as N⁴-Acetylsulfamerazine researchgate.net. Sulfamerazine differs from Sulfabromomethazine only by the substitution of a methyl group for a bromine atom on the pyrimidine ring, making its acetylated derivative an excellent structural model.

The crystallographic data for N⁴-Acetylsulfamerazine reveals that the compound crystallizes in the monoclinic system with the space group C2/c researchgate.net. The solid-state structure is heavily influenced by hydrogen bonding. A network of intermolecular N—H⋯N and N—H⋯O interactions links the molecules into sheets researchgate.net. In this compound, similar interactions would be expected, with the sulfonamide N-H and the acetamide N-H groups acting as hydrogen bond donors. The sulfonamide oxygen atoms, the acetamide carbonyl oxygen, and the pyrimidine nitrogen atoms would serve as hydrogen bond acceptors. These interactions are critical in defining the compound's solid-state properties.

Interactive Data Table: Crystallographic Data for the Analogous Compound N⁴-Acetylsulfamerazine researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₄O₃S |

| Formula Weight | 306.34 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.2826 (14) |

| b (Å) | 9.2479 (11) |

| c (Å) | 26.010 (3) |

| β (°) | 95.610 (2) |

| Volume (ų) | 2940.2 (6) |

| Z (molecules/unit cell) | 8 |

| Key Intermolecular Interactions | N—H⋯N and N—H⋯O hydrogen bonds |

This crystallographic information is crucial for understanding the molecule's conformation and its potential for polymorphism, which can impact its physicochemical properties.

Computational Chemistry and Molecular Modeling of Sulfabromomethazine Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation (or its density-based equivalent) to predict molecular characteristics from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.com It is particularly favored for its balance of accuracy and computational cost, making it a standard tool for predicting the properties of pharmaceutical compounds. researchgate.netnih.gov

DFT is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Calculations on related sulfonamides often utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G+(d,p) to obtain reliable geometric parameters. researchgate.netnih.gov For Sulfabromomethazine Acetamide (B32628), this process would yield precise values for all bond lengths, bond angles, and dihedral angles, offering a detailed structural blueprint.

Illustrative Data Table: Predicted Geometric Parameters for a Sulfonamide Moiety This table is illustrative, showing the type of data obtained from DFT calculations for a representative sulfonamide structure.

| Parameter | Bond | Predicted Value (Å/°) |

|---|---|---|

| Bond Length | S-O (sulfone) | ~1.45 Å |

| S-N (sulfonamide) | ~1.65 Å | |

| S-C (phenyl) | ~1.78 Å | |

| C-N (aniline) | ~1.40 Å | |

| Bond Angle | O-S-O | ~120° |

| O-S-N | ~107° | |

| C-S-N | ~105° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential, hardness, softness, and the electrophilicity index. These values help predict how the molecule will interact with other chemical species. For sulfonamides, these calculations reveal the molecule's propensity to participate in charge-transfer interactions. nih.gov

Illustrative Data Table: FMO and Reactivity Descriptors This table is illustrative, based on typical values for sulfonamide derivatives calculated via DFT.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.5 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.

Typically, red or yellow areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Blue areas signify positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. For a molecule like Sulfabromomethazine Acetamide, MEP analysis would highlight the negative potential around the sulfonyl oxygen atoms and the nitrogen atoms, identifying them as likely sites for hydrogen bonding and other intermolecular interactions. researchgate.netproteopedia.org The aromatic ring and other hydrogen atoms would typically show regions of positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. dntb.gov.uamdpi.com This technique allows researchers to observe how a molecule moves, flexes, and interacts with its environment over time, offering insights that are inaccessible through static modeling alone. youtube.com

Molecules, especially those with rotatable bonds, can exist in numerous different spatial arrangements or conformations. MD simulations are a powerful method for exploring the conformational landscape of a molecule to identify its most stable and populated states. dovepress.com

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly in biological systems where water is the primary solvent. MD simulations are well-suited to study these solvent effects by explicitly including water molecules in the simulation box. researchgate.net

By simulating this compound in a water box, researchers can analyze the structure and dynamics of the hydration shell—the layer of water molecules immediately surrounding the solute. The simulation can quantify the number of hydrogen bonds between the drug and water, the residence time of water molecules at specific sites, and how the solvent affects the conformational preferences of the molecule. dovepress.com This provides a more realistic understanding of the compound's solubility, stability, and interactions in an aqueous environment.

Molecular Docking Studies with Biological Targets (In Vitro/Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijirset.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

The interaction of sulfonamide-based drugs with protein targets is a well-studied area. These studies are crucial for understanding the molecular mechanism of their action and for establishing structure-function relationships. nih.gov The binding mechanisms for sulfonamides like sulfamethazine (B1682506) with proteins such as serum albumins or heme proteins are primarily governed by non-polyelectrolytic forces. nih.govacs.org

Key mechanisms involved include:

Formation of a Stable Complex: Studies on sulfamethazine (SMZ) and sulfadiazine (B1682646) (SDZ) with myoglobin (B1173299) (Mb) show the formation of a 1:1 complex through a well-defined equilibrium. nih.govacs.org

Dominance of Non-polyelectrolytic Forces: The binding process is dominated by interactions such as hydrophobic forces, van der Waals forces, and hydrogen bonding. nih.govacs.org

Conformational Changes: Upon binding, the ligand can induce conformational changes in the protein structure. For instance, the binding of sulfonamides to myoglobin has been shown to cause a notable loss in the protein's helicity and a perturbation of its three-dimensional structure. nih.govacs.org The environment around amino acid residues like tyrosine and tryptophan may become more polar, leading to a decrease in hydrophobicity. nih.gov

In a typical docking study, the sulfonamide moiety, particularly the sulfonamide oxygens, is a key binding motif. acs.org It often engages in interactions with the protein backbone and side chains. acs.orgnih.gov For this compound, the acetamide group would introduce additional points for potential interactions, further defining its binding mechanism.

Binding affinity quantifies the strength of the interaction between a ligand and a protein. It is often expressed as a dissociation constant (Kd), an inhibition constant (Ki), or as a binding energy (kcal/mol) in docking simulations. Lower binding energy values indicate a more stable and favorable ligand-protein complex. ijirset.com

For example, studies on related sulfonamides have determined binding affinities with various proteins. The binding of sulfamethazine (SMT) to bovine serum albumin (BSA) was found to be strong and spontaneous, with a stoichiometric ratio of 1:1. researchgate.net Similarly, the binding constants (K) for sulfamethazine (SMZ) and sulfadiazine (SDZ) with myoglobin at 298 K were found to be 5.36 × 10⁴ M⁻¹ and 3.23 × 10⁴ M⁻¹, respectively, indicating strong binding. nih.gov SMZ, which has two additional methyl groups compared to SDZ, shows a higher binding affinity. nih.govacs.org

Table 1: Representative Binding Affinities of Related Sulfonamides with Target Proteins

| Ligand | Protein | Binding Constant (Ka) (M⁻¹) | Binding Energy (kcal/mol) | Stoichiometry (n) | Reference |

|---|---|---|---|---|---|

| Sulfamethazine (SMZ) | Myoglobin (Mb) | 5.36 x 10⁴ | -37.28 (kJ/mol) | ~1 | nih.gov |

| Sulfadiazine (SDZ) | Myoglobin (Mb) | 3.23 x 10⁴ | -15.29 (kJ/mol) | ~1 | nih.gov |

| Sulfamethazine (SMT) | Bovine Serum Albumin (BSA) | 2.14 x 10⁴ | - | ~1 | researchgate.net |

Note: This table presents data for analogous compounds to illustrate typical binding affinity values.

Interaction hotspots are specific regions or amino acid residues within the binding site that contribute disproportionately to the binding energy. Identifying these hotspots is crucial for rational drug design. Computational methods can predict these hotspots by analyzing the interaction energies between the ligand and individual residues. For sulfonamides, hotspots often involve residues capable of forming hydrogen bonds with the sulfonamide group and hydrophobic pockets that accommodate the aromatic rings. nih.gov

The stability of a ligand-protein complex is largely determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the NH group) and acceptor (the O atoms). nih.gov Crystal structure analyses of numerous sulfonamides reveal that amido protons often bond to nitrogen atoms in the heterocyclic ring or guest molecules, while amino protons (from the aniline (B41778) group) preferentially bond to the sulfonyl oxygens. nih.gov In docking studies of sulfamethazine with myoglobin, hydrogen bonds were observed with residues like Ala71. acs.org

Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar parts of the ligand. researchgate.net The benzene (B151609) ring and the pyrimidine (B1678525) ring of sulfamethazine, for instance, participate in hydrophobic interactions within the protein's binding pocket. nih.govacs.org These interactions, along with van der Waals forces, are the main drivers for the binding of many drugs to serum albumins. dntb.gov.uamdpi.com In the complex between sulfamethazine and myoglobin, hydrophobic interactions were identified with Ala71. acs.org

Table 2: Typical Interacting Residues and Interaction Types for Sulfonamides

| Interaction Type | Potential Interacting Residues (Examples from related studies) | Ligand Moiety Involved | Reference |

|---|---|---|---|

| Hydrogen Bond | Ile56, Tyr82, Ala71 | Amide C=O, Pyridine (B92270) N, Sulfonamide group | acs.orgacs.orgchemrxiv.org |

| Hydrophobic / van der Waals | Tyr26, Phe36, Phe99, Ala71 | Pipecolate core, Aromatic rings, Methyl groups | acs.orgacs.orgnih.gov |

| Halogen-π Interaction | His87 | Aryl-Cl | chemrxiv.org |

Note: This table is a composite based on studies of various sulfonamide analogues to illustrate common interactions.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR and QSPR are computational modeling methods that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These models are typically expressed as mathematical equations that help in predicting the properties of new, unsynthesized compounds. frontiersin.org

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that represent the physicochemical and structural properties of a molecule. researchgate.net For sulfonamide derivatives, a wide range of descriptors are calculated from the optimized 2D or 3D structures of the molecules.

Common types of descriptors used in sulfonamide QSAR/QSPR studies include:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Kier alpha-modified shape index, Aromaticity index). medwinpublishers.com

Electronic Descriptors: Relate to the electronic properties of the molecule (e.g., Electrophilicity, Partial negative surface area, Mean atomic polarizability). nih.govekb.eg

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., SCF energy, Enthalpy of formation, Gibbs free energy). researchgate.netekb.eg

Constitutional Descriptors: Based on the molecular formula (e.g., Molecular Weight, n/p ratio). jbclinpharm.org

Table 3: Examples of Molecular Descriptors Used in Sulfonamide QSAR/QSPR Studies

| Descriptor Type | Descriptor Name | Definition | Reference |

|---|---|---|---|

| Electronic | log(ω) (Electrophilicity) | A measure of the ability of a molecule to accept electrons. | ekb.eg |

| Quantum Chemical | SCF Energy | The total energy of the molecule calculated by the Self-Consistent Field method. | ekb.eg |

| Constitutional | Mol Refractivity | A measure of the total polarizability of a mole of a substance. | ekb.eg |

| Topological | S1K (1-path Kier alpha-modified shape index) | A topological index related to molecular shape and flexibility. | medwinpublishers.com |

| Thermodynamic | ΔHf (Enthalpy of formation) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | researchgate.net |

The selection of the most relevant descriptors is a critical step, often achieved using statistical methods like genetic algorithms or multiple linear regression (MLR) to avoid multicollinearity and build a robust model. researchgate.netnih.gov

Once relevant descriptors are selected, a mathematical model is developed to establish a relationship between these descriptors (independent variables) and the property of interest (dependent variable). Multiple Linear Regression (MLR) is a commonly used technique that results in a linear equation. nih.gov

For example, a QSPR study on 60 sulfonamide drugs developed models to predict thermodynamic properties like the enthalpy of formation (ΔHf) and Gibbs free energy (ΔGf). researchgate.net Another QSAR study on benzene sulphonamide derivatives developed a model to predict antioxidant activity (IC50). ekb.eg The general form of such a model is:

Property/Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, and c₁...cₙ are the coefficients for their respective descriptors D₁...Dₙ.

The predictive power and robustness of these models are evaluated using various statistical parameters obtained through internal and external validation methods. researchgate.netjbclinpharm.org

Table 4: Statistical Parameters for QSAR/QSPR Model Validation

| Parameter | Description | Desired Value | Reference |

|---|---|---|---|

| R² (Squared Correlation Coefficient) | Represents the fraction of variance in the dependent variable that is predictable from the independent variables. | > 0.6 (closer to 1 is better) | jbclinpharm.org |

| Q² or R²cv (Cross-validated R²) | Measures the predictive ability of the model, determined by methods like leave-one-out (LOO) cross-validation. | > 0.5 | jbclinpharm.org |

| F-ratio (Fischer's test value) | Indicates the statistical significance of the model. | High value | jbclinpharm.org |

| s (Standard deviation) | Measures the dispersion of the data relative to its mean. | Low value | jbclinpharm.org |

| R² - Q² | The difference between the explained variance and the predicted variance. | < 0.3 | jbclinpharm.org |

These validated models can then be used to predict the properties of new sulfonamide derivatives, like this compound, guiding further experimental research and aiding in the design of compounds with desired characteristics. researchgate.netfrontiersin.org

Correlation of Structural Features with Mechanistic Biological Activities

The biological activity of any therapeutic agent is intrinsically linked to its molecular structure. In the case of this compound, a hypothetical derivative of the sulfonamide antibiotic sulfabromomethazine, its mechanism of action and efficacy can be inferred by dissecting its structural components. Computational chemistry and molecular modeling provide powerful tools to predict how these features would interact with its biological target.

The primary mechanism of action for sulfonamide antibiotics, including sulfabromomethazine, is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. ontosight.aipatsnap.com This pathway is essential for the production of nucleic acids and certain amino acids, and its disruption is bacteriostatic, meaning it inhibits bacterial growth and replication. patsnap.commsdvetmanual.com The structural features of this compound that would contribute to this activity are the sulfanilamide (B372717) core, the substituted pyrimidine ring, and the acetamide group.

The sulfanilamide portion of the molecule is the key pharmacophore, mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). msdvetmanual.com The amino group (-NH2) on the benzene ring is critical for this mimicry, allowing the molecule to bind to the active site of the enzyme. The sulfonamide linkage (-SO2NH-) is also essential for its inhibitory activity.

The pyrimidine ring, with its bromine and methyl substituents, plays a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. The nature and position of substituents on the heterocyclic ring of sulfonamides influence their acidity (pKa), protein binding, and solubility, which in turn affects their half-life and potency. msdvetmanual.com The bromine atom, being a halogen, is an electron-withdrawing group that can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to the target enzyme. wikipedia.org

Molecular docking simulations could be employed to visualize and quantify the binding of this compound to the DHPS enzyme. These simulations would predict the binding orientation and calculate a binding energy, providing a theoretical measure of the compound's inhibitory potential. Key interactions would likely involve hydrogen bonds between the sulfonamide group and amino acid residues in the enzyme's active site, as well as van der Waals interactions involving the pyrimidine and benzene rings.

Illustrative Docking Simulation Results for this compound and DHPS

| Parameter | Predicted Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and stable interaction with the enzyme's active site. |

| Key Hydrogen Bonds | Arg63, Ser222 | These interactions anchor the inhibitor within the active site, mimicking the binding of the natural substrate. |

| Hydrophobic Interactions | Phe190, Pro65 | These interactions contribute to the overall stability of the enzyme-inhibitor complex. |

Note: The data in this table is illustrative and based on typical values observed for sulfonamide inhibitors of DHPS. No specific experimental or computational data for this compound is currently available.

Furthermore, Quantum Mechanics (QM) calculations, such as Density Functional Theory (DFT), could be used to analyze the electronic properties of this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and its ability to participate in the non-covalent interactions that govern enzyme inhibition.

Calculated Physicochemical Properties of Sulfabromomethazine and its Hypothetical Acetamide Derivative

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| Sulfabromomethazine | 357.23 drugbank.com | 2.8 | 87.9 |

| This compound (Hypothetical) | 399.27 | 2.5 | 107.7 |

Note: The data for Sulfabromomethazine is from established sources. The data for this compound is a theoretical estimation and would need to be confirmed by experimental analysis.

The correlation of these structural and electronic features with biological activity is the cornerstone of quantitative structure-activity relationship (QSAR) studies. wikipedia.org By systematically modifying the structure of this compound and evaluating the corresponding changes in inhibitory activity, a predictive QSAR model could be developed. This model would not only deepen the understanding of its mechanism of action but also guide the design of more potent and selective sulfonamide antibiotics.

Mechanistic Biochemical and in Vitro Biological Interaction Studies

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Urease, Dihydrofolate Reductase)

The biological activity of therapeutic agents is often rooted in their ability to inhibit specific enzymes. For a compound like Sulfabromomethazine Acetamide (B32628), the primary targets are expected to be enzymes crucial for microbial survival, such as those in the folic acid pathway and other metabolic enzymes like urease.

Inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are critical metrics for quantifying the potency of an inhibitor. While specific IC₅₀ and Kᵢ values for Sulfabromomethazine Acetamide are not prominently available in the current literature, studies on analogous acetamide-sulfonamide conjugates against enzymes like urease offer valuable insights. Urease is a nickel-containing enzyme that is vital for certain pathogenic bacteria, such as Helicobacter pylori, to survive in acidic environments. nih.gov

Recent research has demonstrated that conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with various sulfa drugs creates potent urease inhibitors. nih.govsemanticscholar.org These studies provide IC₅₀ values that underscore the potential of the acetamide-sulfonamide scaffold as an effective pharmacophore for enzyme inhibition.

Table 1: Urease Inhibitory Activity (IC₅₀) of various Acetamide-Sulfonamide Conjugates

Understanding the mode of inhibition is crucial for drug design and development. Kinetic studies distinguish between competitive, non-competitive, and mixed inhibition. youtube.comnih.gov

Competitive Inhibition : The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.govkhanacademy.org Kinetically, the maximal velocity (Vmax) remains unchanged, while the Michaelis constant (Km) increases. nih.gov

Non-Competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. This affects the Vmax, which is lowered, but the Km remains unchanged as substrate binding is not directly affected. nih.gov

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km. khanacademy.org

For the sulfonamide class of drugs, the primary mechanism is competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). purdue.edunih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and compete for the PABA binding site on the DHPS enzyme. nih.govresearchgate.net

Kinetic analyses of acetamide-sulfonamide conjugates have revealed varied modes of inhibition against urease, including both competitive and mixed-mode inhibition, depending on the specific structures of the NSAID and sulfa drug components. nih.govsemanticscholar.org

Table 2: Mode of Urease Inhibition by various Acetamide-Sulfonamide Conjugates

Site-directed mutagenesis is a powerful molecular biology technique used to create specific changes in a DNA sequence, resulting in targeted modifications to a protein's amino acid sequence. nih.gov This method is instrumental in elucidating the precise interactions between an enzyme and its inhibitor. By mutating specific amino acids in the enzyme's active or allosteric sites and then measuring the inhibitor's binding affinity (e.g., Ki) or inhibitory effect (e.g., IC₅₀), researchers can identify the key residues responsible for ligand binding. nih.gov

While specific site-directed mutagenesis studies for this compound are not documented in the available literature, this technique would be invaluable. For instance, it could be used to confirm which residues within the active site of dihydropteroate synthase interact with the sulfonamide portion of the molecule or to explore the binding pocket of urease to understand how the acetamide scaffold contributes to its inhibitory activity.

Cellular Interaction Studies (Non-Clinical Cell Lines)

A comprehensive review of scientific databases and literature reveals a significant lack of specific research focused on the cellular interactions of this compound in non-clinical cell line models. While extensive research exists for other sulfonamides, particularly in the context of hypersensitivity reactions and anti-cancer effects, this specific compound has not been the subject of similar detailed in vitro investigation. The following sections reflect this absence of specific data.

There are no available scientific studies detailing the direct interaction of this compound with specific cellular receptors or enzymes in in vitro models. Research on related sulfonamides has explored interactions with immune receptors like T-cell receptors (TCR) and human leukocyte antigens (HLA), often in the context of understanding hypersensitivity reactions. However, no such investigations have been published for this compound.

No data is available from in vitro studies to suggest that this compound induces molecular events such as apoptosis or the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) in cell lines. Studies on other sulfonamide derivatives have demonstrated the capacity to induce apoptosis in certain cell types, such as the selective toxicity of sulfamethoxazole (B1682508) metabolites towards CD8(+) T cells. researchgate.net Furthermore, some novel sulfonamide-based compounds have been explored for anti-cancer properties, but research linking this compound to PARP-1 inhibition or the induction of apoptosis markers is absent from the current scientific literature.

There is no published evidence from cell-based assays to indicate that this compound modulates specific biochemical signaling pathways. Investigations into other sulfonamides have occasionally pointed to effects on pathways such as those involving p53 or NF-κB, particularly in the context of inflammation or cancer cell studies. However, dedicated research to elucidate the impact of this compound on any cellular signaling cascade has not been identified.

Analytical Research Methodologies for Sulfabromomethazine Acetamide

Advanced Chromatographic Separations

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like sulfabromomethazine acetamide (B32628), which may be present alongside numerous other substances, effective separation is the first crucial step in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally unstable compounds like sulfabromomethazine acetamide. Developing a robust HPLC method is essential for separating the analyte from interfering components in complex samples. Reverse-phase (RP) HPLC is a commonly employed method for compounds within the acetamide group. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

Method development involves the careful optimization of several parameters to achieve good resolution, peak shape, and analysis time. Key considerations include the choice of the stationary phase (the column), the composition of the mobile phase, and the detector settings. For instance, a method for acetamide analysis uses a mobile phase containing acetonitrile, water, and an acid like phosphoric acid to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometry compatibility, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com

Below is an interactive table detailing typical starting parameters for an HPLC method suitable for this compound analysis, based on common practices for related compounds.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like sulfonamides. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | Acetonitrile acts as the organic modifier, and formic acid ensures the analyte is in a suitable ionic state for good chromatography and subsequent MS detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, balancing analysis time and separation efficiency. |

| Column Temperature | 30 °C | Helps maintain consistent retention times and improves peak symmetry. |

| Detection | UV Detector at 254 nm or Mass Spectrometer | Sulfonamides typically exhibit UV absorbance. A mass spectrometer provides higher selectivity and sensitivity. |

| Injection Volume | 10 µL | A typical volume to introduce the sample without overloading the column. |

This table represents a generalized HPLC method. Actual conditions would require optimization for specific matrices and analytical goals.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many pharmaceutical compounds, including this compound, are not sufficiently volatile or thermally stable to be analyzed directly by GC. jfda-online.com These compounds contain polar functional groups that can cause poor peak shape or irreversible adsorption onto the GC column. jfda-online.com

To overcome this limitation, a chemical derivatization step is employed. jfda-online.com This process modifies the analyte's structure to create a more volatile and thermally stable derivative. For sulfonamides like sulfamethazine (B1682506), a common approach is a double derivatization involving methylation followed by silylation. nih.govpsu.edu This procedure converts the polar N-H groups into less polar derivatives, which improves chromatographic behavior, resulting in sharper peaks and reduced tailing. nih.govpsu.edu

Common derivatization reagents include:

Alkylation agents: Diazomethane for methylation. psu.edu

Silylation agents: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) for trimethylsilylation. psu.edu

The resulting volatile derivative can then be readily analyzed by GC.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and GC. researchgate.net It is an analytical technique that separates ions based on their electrophoretic mobility when a voltage is applied. youtube.com This method is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov

For sulfonamides, Capillary Zone Electrophoresis (CZE) is a frequently used mode. nih.gov In CZE, separation occurs in a buffer-filled capillary. The separation is influenced by the analyte's charge-to-mass ratio and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. youtube.comnih.gov

The pH of the running buffer is a critical parameter, as it affects the charge of the analyte and the magnitude of the EOF. nih.gov For sulfonamides, which are weakly acidic, a pH around 7.26 has been shown to provide optimal separation between adjacent peaks. nih.gov Other factors that require optimization include the buffer concentration and the applied voltage. nih.gov

Mass Spectrometry Detection in Analytical Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (a "hyphenated technique"), it provides a high degree of sensitivity and specificity, making it the preferred method for trace analysis and confirmatory purposes. psu.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling (Non-human)

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying low concentrations of pharmaceutical compounds and their metabolites in complex biological fluids and tissues. researchgate.netnih.gov This technique is instrumental in non-human metabolite profiling, which provides a snapshot of the biochemical processes occurring in a biological system. nih.gov

The process typically involves:

Sample Preparation: Extraction of the analytes from the biological matrix (e.g., plasma, tissue homogenate). This often involves protein precipitation followed by liquid-liquid extraction to isolate the compounds of interest. nih.gov

LC Separation: The extract is injected into the HPLC system, where this compound and its metabolites are separated. Baseline separation is crucial to prevent in-source fragmentation of conjugated metabolites from interfering with the analysis of the parent compound. nih.gov

MS/MS Detection: As each compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is ionized. The first mass analyzer (MS1) selects the specific ion for the parent compound (the precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass analyzer (MS2). This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, enabling trace-level detection.

A targeted metabolomics protocol using LC-MS/MS can achieve semiquantitative analysis of hundreds of polar metabolites from a single sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

When this compound is made amenable to GC analysis through derivatization, coupling the GC to a mass spectrometer (GC-MS) provides definitive identification and quantification. nih.gov As the derivatized analyte elutes from the GC column, it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint that can be compared to a library for identification. researchgate.net

For quantitative analysis, the GC-MS is often operated in selected-ion monitoring (SIM) mode. nih.govresearchgate.net Instead of scanning the full mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte. This dramatically increases sensitivity and allows for the detection of trace amounts. For example, in the analysis of derivatized sulfamethazine, quantification is achieved by monitoring the ratio of the abundance of a specific fragment ion (m/z 299) to that of an isotopically labeled internal standard. nih.govpsu.edu The presence of other characteristic ions can be used for confirmation. nih.gov This approach provides a robust and reliable method for the analysis of volatile derivatives of this compound.

Sample Preparation and Extraction Techniques for Research Samples

The initial and one of the most critical stages in the analytical workflow is the extraction of this compound from the sample matrix. The choice of extraction technique is paramount and is often dictated by the nature of the sample, the concentration of the analyte, and the desired level of sample cleanup. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and various microextraction methods.

Solid-phase extraction is a widely utilized technique for the sample preparation of sulfonamides, including derivatives like this compound, from complex matrices. nih.gov It offers significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher sample throughput, and the potential for automation. nih.gov The development and optimization of an SPE method are crucial for achieving high recovery and a clean extract.

The process typically involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The selection of the appropriate sorbent material is a key optimization parameter. For sulfonamides, reversed-phase sorbents like C18 are commonly employed. nih.gov In some cases, specialized sorbents such as molecularly imprinted polymers (MIPs) have been developed to offer high selectivity for a specific analyte or a class of compounds like sulfonamides. imeko.info

Optimization of an SPE method for this compound would involve a systematic evaluation of several factors:

Sorbent Selection: Testing various sorbents (e.g., C18, polymeric, ion-exchange) to find the one with the best retention and elution characteristics for this compound.

pH of the Sample: The pH of the sample can significantly influence the retention of sulfonamides on the sorbent. Adjusting the sample pH to a value where the analyte is in a neutral form can enhance its retention on reversed-phase sorbents.

Loading and Elution Flow Rates: Optimizing the flow rates during sample loading and elution is important to ensure sufficient interaction time between the analyte and the sorbent, and to achieve efficient elution.

Wash Solvents: The composition of the wash solvent is critical for removing matrix interferences without eluting the target analyte.

Elution Solvent: The type and volume of the elution solvent must be carefully chosen to ensure complete elution of this compound from the sorbent. nih.gov Methanol, acetonitrile, or mixtures of these with acids or bases are common elution solvents for sulfonamides.

A study on the automated determination of sulfamethazine, a closely related compound, in ovine plasma utilized C18 disposable extraction cartridges for solid-phase extraction. The method demonstrated high recoveries of over 90%. nih.gov

Table 1: Example of SPE Optimization Parameters for Sulfonamide Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Sorbent | C8 | C18 | Polymeric | C18 |

| Sample pH | 3 | 5 | 7 | 7 |

| Wash Solvent | Water | 10% Methanol | 20% Methanol | 20% Methanol |

| Elution Solvent | Acetonitrile | Methanol | Ethyl Acetate (B1210297) | Methanol |

This table is a hypothetical representation of an SPE optimization process for a sulfonamide like this compound, based on common practices in the field.

Liquid-liquid extraction is a traditional and fundamental sample preparation technique that relies on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For the extraction of this compound, the choice of the organic solvent is critical and depends on the polarity and solubility of the compound.

Commonly used solvents for the LLE of sulfonamides from aqueous samples include ethyl acetate, chloroform (B151607), and dichloromethane (B109758). fda.govusda.gov The efficiency of the extraction can be significantly influenced by the pH of the aqueous phase. By adjusting the pH, the ionization state of the this compound can be controlled, thereby affecting its partitioning behavior.

A typical LLE procedure for a research sample would involve:

Adjusting the pH of the aqueous sample containing this compound.

Adding a specific volume of an immiscible organic solvent.

Vigorous mixing (e.g., vortexing or shaking) to facilitate the transfer of the analyte into the organic phase. fda.gov

Separation of the two phases, often by centrifugation.

Collection of the organic phase containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a suitable solvent for analysis.

A procedure for determining sulfamethazine in milk utilized a chloroform extraction followed by a partition into an aqueous phosphate (B84403) solution. fda.gov Another method for analyzing sulfonamides in tissue involved an extraction with ethyl acetate followed by partitioning into a glycine (B1666218) buffer. usda.gov Salting-out assisted liquid-liquid extraction (SALLE) is a variation where a salt is added to the aqueous phase to decrease the solubility of the analyte and the miscibility of the organic solvent, thereby improving extraction efficiency. nih.gov

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. These techniques offer several advantages, including reduced consumption of organic solvents, lower sample volume requirements, and often, enhanced enrichment factors. mdpi.comfrontiersin.org

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is a promising technique for the extraction of sulfonamides from various matrices. In HF-LPME, a small volume of an organic solvent is immobilized within the pores of a porous hollow fiber. This fiber is then placed in the sample solution, and the analyte partitions from the sample into the organic solvent. Subsequently, the analyte can be back-extracted into a small volume of an acceptor phase inside the lumen of the fiber. This three-phase system provides excellent sample cleanup and high enrichment factors.

Other notable microextraction techniques applicable to sulfonamide analysis include:

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. nih.gov

Solid-Phase Microextraction (SPME): SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analyte partitions onto the coating. The analyte is then thermally desorbed directly into the analytical instrument. nih.gov For sulfonamides, fibers coated with materials like carbowax/divinylbenzene (CW/DVB) have shown good performance. researchgate.net

Table 2: Comparison of Microextraction Techniques for Sulfonamide Analysis

| Technique | Principle | Advantages | Disadvantages |

| HF-LPME | Analyte partitions into a solvent immobilized in a hollow fiber. | High enrichment, excellent cleanup, low solvent use. | Can be time-consuming, requires careful handling of the fiber. |

| DLLME | Rapid partitioning into a dispersed micro-volume of extraction solvent. nih.gov | Very fast, high enrichment, simple to perform. nih.gov | Requires a disperser solvent, emulsion formation can be an issue. |

| SPME | Analyte partitions onto a coated fiber. nih.gov | Solvent-free, simple, can be automated. nih.gov | Fiber fragility, limited sample volume, potential for matrix effects. nih.gov |

Method Validation for Research Purposes (e.g., LOD, LOQ, Linearity, Recovery)

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable and reproducible results. For research purposes, key validation parameters for the analysis of this compound include the limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. rsc.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by analyzing a series of blank samples and calculating the standard deviation of the response. wu.ac.th For instance, in the analysis of 24 sulfonamides in pastries, the LODs and LOQs were in the range of 0.01–0.14 µg kg⁻¹ and 0.02–0.45 µg kg⁻¹, respectively. nih.gov

Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. rsc.org This is typically evaluated by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r) or the coefficient of determination (R²) is used to assess the quality of the linear fit, with values close to 1 indicating good linearity. wu.ac.th For the analysis of nine sulfonamides in bovine muscle, linearity was observed in the concentration range of 25 to 250 ng/g. jfda-online.com

Recovery: Recovery is a measure of the efficiency of the entire analytical procedure, including sample extraction and preparation. It is determined by comparing the analytical response of a spiked sample (a blank sample to which a known amount of the analyte has been added) to the response of a standard solution of the same concentration. nih.gov Recoveries are typically expressed as a percentage. In a study on sulfamethazine in ovine plasma, drug recoveries were higher than 90%. nih.gov Another study on 24 sulfonamides reported average recoveries between 67.6% and 103.8%. nih.gov

Table 3: Example of Method Validation Data for a Hypothetical this compound Assay

| Validation Parameter | Result | Acceptance Criteria |

| LOD | 0.5 ng/mL | - |

| LOQ | 1.5 ng/mL | - |

| Linearity (Range) | 1.5 - 500 ng/mL | r² ≥ 0.99 |

| Correlation Coefficient (r²) | 0.998 | - |

| Recovery (at 3 concentrations) | 92.5%, 95.1%, 93.8% | 80 - 120% |

| Precision (RSD%) | < 5% | < 15% |

This table provides illustrative data for the validation of an analytical method for this compound, reflecting typical performance characteristics.

Environmental Fate and Biotransformation Pathways Non Human

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through the action of light (photodegradation) and water (hydrolysis).

Photodegradation is a significant pathway for the removal of many sulfonamides from sunlit surface waters. Studies on related sulfonamides, such as sulfamethoxazole (B1682508) and sulfadiazine (B1682646), have shown that they undergo photocatalytic degradation, often following pseudo-first-order kinetics. nih.gov For instance, in the presence of a catalyst like titanium dioxide (TiO2), the degradation of sulfadiazine and sulfamethoxazole has been observed to be 96.0% and 90.0% respectively after 120 minutes of irradiation. nih.gov It is plausible that Sulfabromomethazine Acetamide (B32628) would also be susceptible to photodegradation, potentially leading to the cleavage of the sulfonamide bond or modifications to its aromatic rings. The products of such degradation can be numerous and may exhibit different properties from the parent compound. nih.gov

Table 1: Example of Photodegradation Kinetics of Related Sulfonamides

| Compound | Degradation Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Reference |

|---|---|---|---|

| Sulfadiazine | 0.0261 ± 0.0008 | ~26.6 | nih.gov |

| Sulfamethoxazole | 0.0193 ± 0.0002 | ~35.9 | nih.gov |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The acetamide group in Sulfabromomethazine Acetamide introduces a potential site for hydrolysis. The metabolic hydrolysis of aromatic amides is a known pathway for some xenobiotics. nih.gov The stability of the amide bond can be influenced by pH. For instance, in studies of other amide-containing compounds, hydrolysis has been identified as a key clearance mechanism. nih.gov

The sulfonamide part of the molecule also exhibits pH-dependent behavior. The ionization state of sulfonamides, which is governed by their pKa values and the ambient pH, significantly influences their sorption and, by extension, their availability for degradation or transport. geo-leo.de For sulfamethazine (B1682506), a related sulfonamide, pH affects its charge and thereby its interaction with soil particles. geo-leo.de It is expected that the hydrolysis of this compound would be influenced by the pH of the surrounding water or soil, with different rates anticipated under acidic, neutral, or alkaline conditions.

Biotransformation by Microbial Communities (In Vitro/Environmental Models)

Biotransformation by microorganisms is a crucial process in the environmental degradation of many organic pollutants, including antibiotics.

Microbial communities in soil, sediment, and water can metabolize sulfonamides and acetamides. For sulfonamides, common degradation pathways include cleavage of the S-N bond, hydroxylation, and acetylation. sci-hub.se The degradation of chloroacetamide herbicides, which share the acetamide functional group, is often initiated by N/C-dealkylation in aerobic bacteria and dechlorination in anaerobic bacteria. researchgate.net

Based on these related compound classes, the microbial degradation of this compound could proceed through several pathways, including:

Cleavage of the sulfonamide bond, potentially releasing the aminobenzene sulfonamide moiety.

Hydrolysis of the acetamide group to yield a primary amine.

Modification of the aromatic rings through hydroxylation.

The resulting metabolites would have different environmental behaviors and potential bioactivities compared to the parent compound. nih.gov Studies on sulfamethoxazole have identified metabolites such as sulfanilamide (B372717), 4-aminothiophenol, and 5-amino-3-methylisoxazole. nih.gov

Table 2: Potential Microbial Degradation Pathways and Metabolites based on Related Compounds

| Parent Compound Class | Degradation Pathway | Example Metabolites | Reference |

|---|---|---|---|

| Sulfonamides | S-N cleavage, Hydroxylation | p-aminobenzene sulfonamide, Hydroxylated derivatives | sci-hub.se |

| Chloroacetamides | N/C-dealkylation, Dechlorination | Dealkylated and dechlorinated products | researchgate.net |

| Sulfamethoxazole | Cleavage and transformation | Sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole | nih.gov |

The biotransformation of compounds like this compound is mediated by specific microbial enzymes. For chloroacetamide herbicides, enzymes such as amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase play a pivotal role. researchgate.net In the case of sulfonamide degradation, monooxygenases and decarboxylases have been implicated. nih.gov It is likely that a consortium of microorganisms, each producing a range of enzymes, would be involved in the complete degradation of this compound in the environment. Microbial biotransformation is a recognized tool for producing metabolites of drugs and can be carried out by various microorganisms. nih.govnih.govresearchgate.net

Sorption and Leaching Behavior in Soil and Sediment Systems